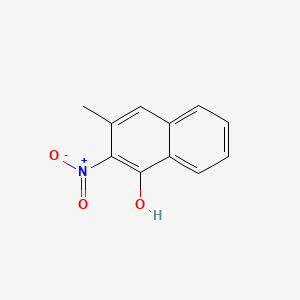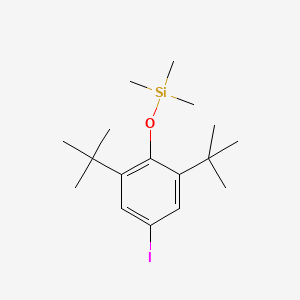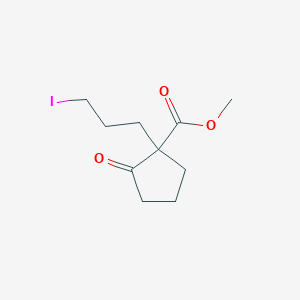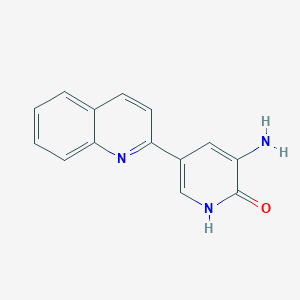![molecular formula C12H14O2S B14308556 2-[(2-Oxopropyl)sulfanyl]-1-phenylpropan-1-one CAS No. 113334-16-0](/img/structure/B14308556.png)
2-[(2-Oxopropyl)sulfanyl]-1-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Oxopropyl)sulfanyl]-1-phenylpropan-1-one is an organic compound that belongs to the class of organosulfur compounds It is characterized by the presence of a sulfanyl group attached to a phenylpropanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Oxopropyl)sulfanyl]-1-phenylpropan-1-one typically involves the reaction of a phenylpropanone derivative with a sulfanyl reagent. One common method involves the use of thiol derivatives, which react with the carbonyl group of the phenylpropanone under specific conditions to form the desired product. The reaction conditions often include the use of a base to facilitate the nucleophilic attack of the thiol on the carbonyl carbon.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts can enhance the reaction rate and selectivity, making the process more economically viable.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Oxopropyl)sulfanyl]-1-phenylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
2-[(2-Oxopropyl)sulfanyl]-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(2-Oxopropyl)sulfanyl]-1-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes containing sulfur groups. The compound can act as an inhibitor or modulator of these enzymes, affecting their activity and the biochemical pathways they are involved in. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2-Oxopropyl)sulfanyl]ethanesulfonate
- 2-(2-Oxopropylthio)ethanesulfonate
- 2-ketopropyl-CoM
Uniqueness
2-[(2-Oxopropyl)sulfanyl]-1-phenylpropan-1-one is unique due to its specific structural features, such as the combination of a phenylpropanone backbone with a sulfanyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.
Propriétés
| 113334-16-0 | |
Formule moléculaire |
C12H14O2S |
Poids moléculaire |
222.31 g/mol |
Nom IUPAC |
2-(2-oxopropylsulfanyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C12H14O2S/c1-9(13)8-15-10(2)12(14)11-6-4-3-5-7-11/h3-7,10H,8H2,1-2H3 |
Clé InChI |
PYSHWVVRJHUHHE-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC=CC=C1)SCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3,3-Dimethoxyspiro[thietane-2,9'-xanthene]](/img/structure/B14308529.png)
![2-[(Propan-2-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B14308531.png)


![1-[(6-Bromohexyl)oxy]-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14308543.png)

